molecular formula C8H7NO3 B3028827 4-(hydroxyiminomethyl)benzoic Acid CAS No. 3477-93-8

4-(hydroxyiminomethyl)benzoic Acid

Cat. No.: B3028827
CAS No.: 3477-93-8
M. Wt: 165.15 g/mol
InChI Key: UYCPLAQBBAOCGQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(hydroxyiminomethyl)benzoic Acid typically involves the oximation of 4-formylbenzoic acid. The reaction is carried out under acidic or basic conditions, using hydroxylamine hydrochloride as the oximation reagent . The reaction proceeds as follows:

  • Dissolve 4-formylbenzoic acid in a suitable solvent such as ethanol.
  • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.
  • Heat the reaction mixture to reflux for several hours.
  • Cool the mixture and acidify with hydrochloric acid to precipitate the product.
  • Filter and purify the product by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 4-(hydroxyiminomethyl)benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(hydroxyiminomethyl)benzoic Acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as a chelating agent, binding to metal ions and affecting their biological availability .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its hydroxyimino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

4-(hydroxyiminomethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-8(11)7-3-1-6(2-4-7)5-9-12/h1-5,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCPLAQBBAOCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425521
Record name Benzoic acid, 4-[(hydroxyimino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3477-93-8
Record name Benzoic acid, 4-[(hydroxyimino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(hydroxyimino)methyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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